3-Bromo-6-iodo-2-methyl-1-benzothiophene
Description
3-Bromo-6-iodo-2-methyl-1-benzothiophene is a halogenated benzothiophene derivative characterized by a bromine atom at position 3, an iodine atom at position 6, and a methyl group at position 2 of the benzothiophene ring. This compound is of significant interest in organic synthesis and materials science due to its unique electronic and steric properties, which arise from the combination of halogen substituents (Br and I) and the methyl group. Halogenated benzothiophenes are widely employed as intermediates in cross-coupling reactions (e.g., Suzuki, Stille) for constructing complex molecules in pharmaceuticals, agrochemicals, and optoelectronic materials. The iodine atom at position 6 enhances reactivity in metal-catalyzed reactions, while the bromine at position 3 provides a secondary site for functionalization .
Properties
CAS No. |
152403-79-7 |
|---|---|
Molecular Formula |
C9H6BrIS |
Molecular Weight |
353.02 g/mol |
IUPAC Name |
3-bromo-6-iodo-2-methyl-1-benzothiophene |
InChI |
InChI=1S/C9H6BrIS/c1-5-9(10)7-3-2-6(11)4-8(7)12-5/h2-4H,1H3 |
InChI Key |
JWTMLPZAFNKQDU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(S1)C=C(C=C2)I)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Halogenated Benzothiophene Derivatives
Methyl 3-amino-6-bromo-1-benzothiophene-2-carboxylate (CAS 1017782-63-6)
- Structure: Features a bromine at position 6, a methyl ester at position 2, and an amino group at position 3.
- Key Differences: The target compound lacks the amino and ester groups, making it less polar and more suitable for reactions requiring non-polar intermediates. The iodine at position 6 in the target compound offers higher reactivity in cross-coupling reactions compared to bromine due to iodine’s larger atomic radius and lower bond dissociation energy .
3-(4-Bromobenzoyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-amine (CAS 793678-82-7)
- Structure : Contains a bromobenzoyl group at position 3 and a methyl group on a tetrahydrobenzothiophene ring.
- Key Differences :
- The tetrahydro ring reduces aromaticity, altering electronic properties compared to the fully aromatic target compound.
- The bromobenzoyl group introduces strong electron-withdrawing effects, whereas the target’s Br/I substituents create distinct electronic environments for regioselective reactions .
- Applications : Likely used in drug discovery for its bicyclic structure, contrasting with the target’s role in materials science.
Thiophene and Pyridine Derivatives
2-Bromo-3-butylthiophene (CAS 145543-82-4)
- Structure : A simple thiophene with bromine at position 2 and a butyl chain at position 3.
- Key Differences :
- Applications : Primarily used in polymer chemistry, unlike the target’s focus on catalytic applications.
2-Bromo-6-(2-methyl-1,3-dioxolan-2-yl)pyridine (CAS 49669-14-9)
- Structure : A pyridine derivative with bromine and a dioxolane-protected aldehyde group.
- Key Differences: The pyridine ring introduces nitrogen-based Lewis basicity, absent in the sulfur-containing benzothiophene.
Data Table: Structural and Functional Comparison
| Compound Name | Core Structure | Substituents (Positions) | Molecular Weight (g/mol) | Key Applications |
|---|---|---|---|---|
| 3-Bromo-6-iodo-2-methyl-1-benzothiophene | Benzothiophene | Br (3), I (6), CH₃ (2) | ~337.07 (estimated) | Catalytic cross-coupling |
| Methyl 3-amino-6-bromo-1-benzothiophene-2-carboxylate | Benzothiophene | NH₂ (3), Br (6), COOCH₃ (2) | 286.15 | Medicinal chemistry |
| 3-(4-Bromobenzoyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-amine | Tetrahydrobenzothiophene | 4-BrBz (3), CH₃ (6) | 350.27 | Drug discovery |
| 2-Bromo-3-butylthiophene | Thiophene | Br (2), C₄H₉ (3) | ~219.12 | Polymer synthesis |
Research Findings and Reactivity Insights
- Regioselectivity: The target compound’s iodine at position 6 is preferentially reactive in Sonogashira couplings, while bromine at position 3 can undergo Ullmann-type reactions, enabling sequential functionalization .
- Electronic Effects : The electron-withdrawing halogens (Br/I) deactivate the benzothiophene ring, directing electrophilic substitutions to specific positions, unlike the electron-donating methyl group in 2-Bromo-3-butylthiophene .
- Steric Considerations : The methyl group at position 2 in the target compound minimizes steric clash compared to bulkier substituents (e.g., butyl in 2-Bromo-3-butylthiophene), enhancing compatibility with palladium catalysts .
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